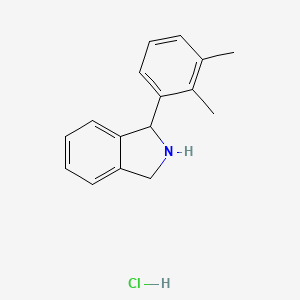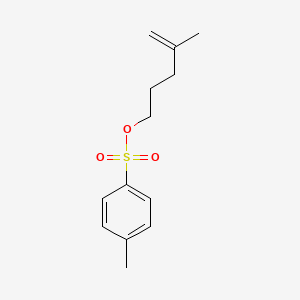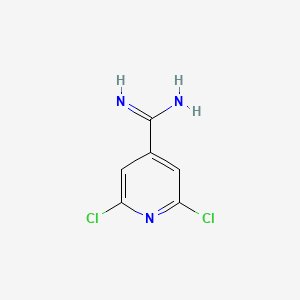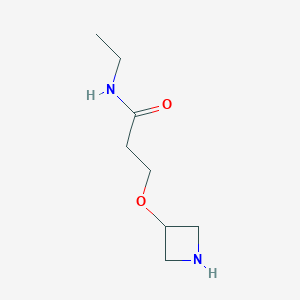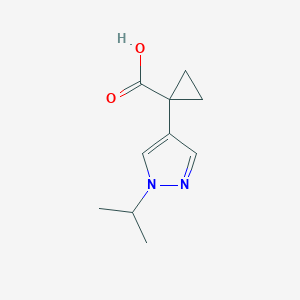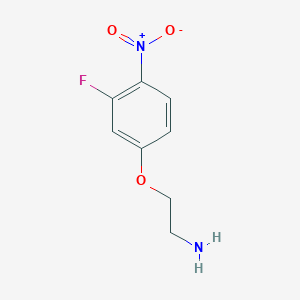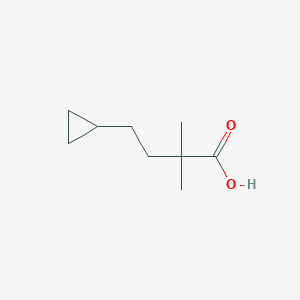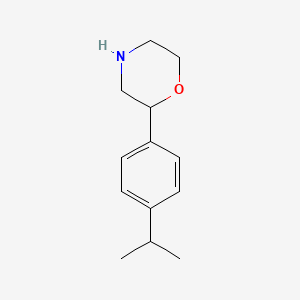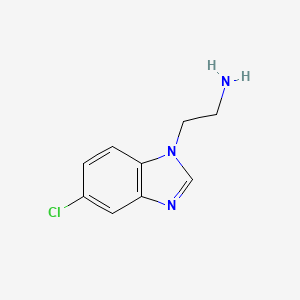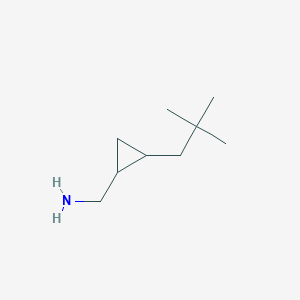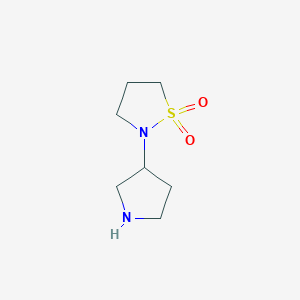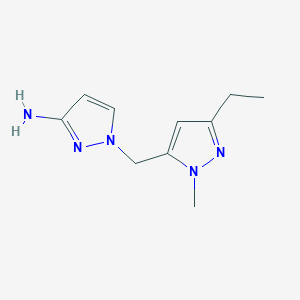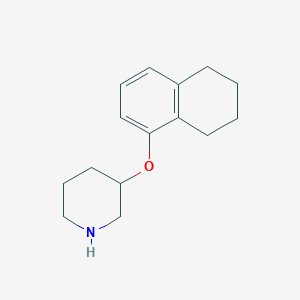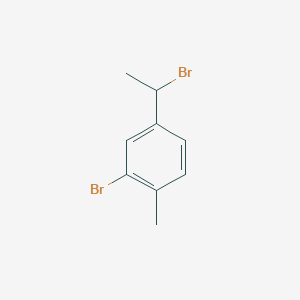
2-Bromo-4-(1-bromoethyl)-1-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(1-bromoethyl)-1-methylbenzene is an organic compound belonging to the class of brominated aromatic hydrocarbons It is characterized by the presence of two bromine atoms attached to a benzene ring, with one bromine atom on the second carbon and the other on a side chain at the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(1-bromoethyl)-1-methylbenzene typically involves the bromination of 4-(1-bromoethyl)-1-methylbenzene. This can be achieved through the following steps:
Starting Material: 4-(1-bromoethyl)-1-methylbenzene.
Bromination: The bromination reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(1-bromoethyl)-1-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of phenols, amines, or ethers.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or aldehydes.
Scientific Research Applications
2-Bromo-4-(1-bromoethyl)-1-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used in the development of new drugs and active pharmaceutical ingredients (APIs).
Material Science: The compound is used in the synthesis of polymers and advanced materials with specific properties.
Chemical Research: It is employed in studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(1-bromoethyl)-1-methylbenzene in chemical reactions involves the interaction of its bromine atoms with nucleophiles or bases. The bromine atoms act as leaving groups, facilitating substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylpropiophenone: Similar in structure but with a ketone group instead of a bromine atom on the side chain.
4-Bromo-1-methyl-2-(1-bromoethyl)benzene: Similar structure but with different positions of the bromine atoms.
2-Bromo-4-methylbenzyl bromide: Similar structure but with a benzyl bromide group instead of a bromoethyl group.
Uniqueness
2-Bromo-4-(1-bromoethyl)-1-methylbenzene is unique due to the presence of two bromine atoms, which allows for diverse reactivity and the potential to form a wide range of derivatives. Its specific substitution pattern also makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C9H10Br2 |
|---|---|
Molecular Weight |
277.98 g/mol |
IUPAC Name |
2-bromo-4-(1-bromoethyl)-1-methylbenzene |
InChI |
InChI=1S/C9H10Br2/c1-6-3-4-8(7(2)10)5-9(6)11/h3-5,7H,1-2H3 |
InChI Key |
AQPXMAXXICECCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



